N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For example, a new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized . Another study reported the synthesis of a new fluoro oxime ester ((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide) (AIFPA) by combining (E)-N-(4-fluorophenyl)-2-(hydroxyimino) acetamide with acrylic acid .Scientific Research Applications
Radiopharmaceutical Synthesis and Imaging : A study demonstrated the feasibility of synthesizing compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide for potential use in positron emission tomography (PET) imaging of cannabinoid receptors in the brain. This highlights the potential of related compounds in radiopharmaceutical development and neuroimaging applications (Katoch-Rouse & Horti, 2003).
Antimicrobial and Anticancer Applications : Compounds containing the 1,3,4-thiadiazole nucleus have been synthesized and shown to possess antimicrobial, antilipase, and antiurease activities. Additionally, some derivatives demonstrated moderate to good antimicrobial activity against certain microorganisms, highlighting their potential in developing new antimicrobial and anticancer agents (Başoğlu et al., 2013).
Mycobacterium Tuberculosis GyrB Inhibition : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promising inhibition of the GyrB ATPase and DNA gyrase, important in the treatment of tuberculosis (Jeankumar et al., 2013).
Drug Metabolism and Disposition Studies : Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide has provided insights into the metabolism and disposition of novel orexin receptor antagonists in humans. These studies are crucial for understanding the pharmacokinetics and safety profiles of new drugs (Renzulli et al., 2011).
Anticancer Agent Development : Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. Some of these derivatives exhibited strong cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents (Karki et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
For instance, some compounds with similar structures have been found to inhibit certain enzymes, affecting the normal functioning of cells .
Biochemical Pathways
Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, including metabolic stability and good bioavailability .
Result of Action
Based on the biological activities of related compounds, it can be inferred that the compound may have a broad spectrum of effects, potentially influencing a variety of cellular processes .
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-10-3-5-11(6-4-10)17-12(20)14-19-18-13(21-14)9-2-1-7-16-8-9/h3-6,9,16H,1-2,7-8H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNFZUDKMIWSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160243 | |
Record name | N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-52-6 | |
Record name | N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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